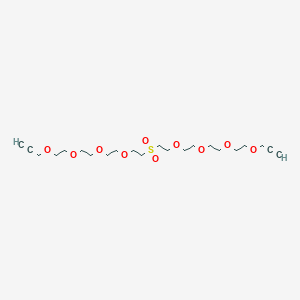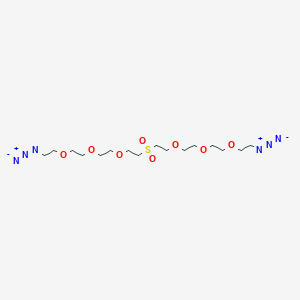![molecular formula C8H12N4O5 B3325149 4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one CAS No. 206269-46-7](/img/structure/B3325149.png)
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one
Description
The compound “4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one” is a nucleoside and nucleotide class compound . It has a molecular formula of C8H12N4O5 and a molecular weight of 244.20 .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C8H12N4O5/c9-7-10-2-12 (8 (16)11-7)6-5 (15)4 (14)3 (1-13)17-6 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a boiling point of 534.5±60.0 °C at 760 mmHg . Its density is 2.1±0.1 g/cm3 .properties
IUPAC Name |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-BXKVDMCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: L-5-Azacytidine and its derivatives primarily act as inhibitors of DNA methyltransferases (DNMTs) []. These enzymes are responsible for adding a methyl group to cytosine bases in DNA, a process known as DNA methylation, which plays a crucial role in gene regulation. By inhibiting DNMTs, L-5-Azacytidine can induce changes in gene expression.
A: None of the studied L-5-Azacytidine derivatives were found to be substrates for human recombinant cytidine deaminase (CDA) []. This enzyme plays a role in the deamination and inactivation of cytidine analogs, including the D-enantiomer of 5-azacytidine. The lack of substrate activity towards CDA suggests that L-5-Azacytidine might have a different metabolic profile compared to its D-enantiomer.
A: The configuration of the sugar moiety significantly affects the biological activity of 5-azacytidine analogs. For example, β-L-5-azacytidine and its L-xylo-analogues were not substrates for human recombinant deoxycytidine kinase (dCK), while D- and L-enantiomers of 2′-deoxy-β-5-azacytidine showed weak substrate activity []. This highlights the importance of stereochemistry in the interaction with target enzymes.
A: Studies have shown that L-5-Azacytidine, specifically the D-enantiomer, can induce the differentiation of various stem cell types into cardiomyocytes [, , , , , , , , , , , , , , , , , , , , ]. This suggests a potential therapeutic application of L-5-Azacytidine in cardiac cell therapy and myocardial tissue engineering. Further research is needed to explore its full potential in this field.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)











